ROC-325 (1-((2-((2-((7-chloroquinolin-4-yl)amino)ethyl)(methyl)amino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one) is a novel, small molecule inhibitor of autophagy. [, , , ] It is classified as a lysosomotropic agent, meaning it accumulates in lysosomes and disrupts their function. [, , ] ROC-325 shows promise as a research tool for studying autophagy and its role in various diseases, including cancer and pulmonary hypertension. [, , , , , , , ]
ROC-325 is classified as an autophagy inhibitor, specifically targeting the autophagic degradation pathways that are crucial for cancer cell survival. It belongs to a broader class of compounds designed to interfere with lysosomal function and autophagosome-lysosome fusion, thereby augmenting the cytotoxic effects of chemotherapeutic agents .
The synthesis of ROC-325 involves several key steps that utilize palladium-catalyzed reactions. The initial step includes the reaction of 1-bromo-4-methylthiaxanthone with a tert-butyl ester amine in the presence of a palladium catalyst and potassium phosphate in dioxane. The reaction is conducted under nitrogen atmosphere at elevated temperatures (85-100 °C) for extended periods (up to 17 hours) to ensure complete conversion .
The subsequent purification steps involve filtration, concentration, and flash silica chromatography to isolate the desired product. The final compound is typically obtained as a hydrochloride salt, enhancing its solubility and stability for biological assays .
ROC-325's molecular structure features a thioxanthenone core, which is modified to enhance its biological activity. The compound's chemical formula and structural representation indicate a complex arrangement that facilitates its interaction with cellular targets involved in autophagy regulation .
Key structural data include:
ROC-325 primarily functions through its ability to inhibit autophagy by disrupting lysosomal function. This mechanism involves several critical reactions:
Studies have demonstrated that treatment with ROC-325 leads to increased levels of microtubule-associated protein light chain 3 (LC3B) and p62, both markers indicative of impaired autophagic flux .
The mechanism by which ROC-325 exerts its effects involves multiple pathways:
ROC-325 exhibits specific physical properties that are relevant for its application:
Chemical properties include:
These properties are crucial for optimizing formulations for therapeutic use.
ROC-325 has been primarily investigated for its applications in oncology:
Lysosomal autophagy is an evolutionarily conserved cellular recycling process where damaged organelles, misfolded proteins, and intracellular pathogens are sequestered into autophagosomes, which fuse with acidic lysosomes for degradation. This catabolic pathway maintains cellular homeostasis by providing metabolic substrates during nutrient deprivation or stress [1]. In pathophysiology, autophagy exhibits dual roles:
Table 1: Pathophysiological Roles of Autophagy in Human Diseases
Disease Category | Role of Autophagy | Key Molecular Markers |
---|---|---|
Solid Tumors (e.g., RCC) | Cytoprotective mechanism under therapy-induced stress | ↑ LC3B, ↓ p62 degradation [1] |
Hematologic Malignancies (e.g., AML) | Supports metabolic demands of rapid proliferation | ATG5/ATG7 dependencies [1] |
FSGS (Kidney Disease) | Mediates podocyte injury and glomerulosclerosis | ↑ LC3 puncta, impaired autophagic flux [6] |
Neurodegeneration | Clearance of toxic protein aggregates | p62/SQSTM1 accumulation [7] |
Hydroxychloroquine (HCQ), an FDA-approved antimalarial, emerged as the first clinically tested autophagy inhibitor by disrupting lysosomal acidification. Despite initial enthusiasm, its limitations became evident:
Table 2: Key Limitations of HCQ in Autophagy Inhibition
Parameter | HCQ Limitation | Impact on Therapy |
---|---|---|
Potency | IC₅₀ ~5–10 µM in cancer cells | Incomplete lysosomal deacidification [1] |
Selectivity | Affects normal and malignant cells | Bone marrow suppression, cardiotoxicity [1] |
Clinical Efficacy | Modest objective response rates (ORR) | ORR <20% in most combination trials [4] |
Pharmacodynamics | Variable intratumoral drug levels | Unreliable autophagy inhibition [1] |
ROC-325 (CAS# 1859141-26-6) was developed to overcome HCQ’s limitations through rational medicinal chemistry. Its design leveraged:
Table 3: Structural and Functional Advantages of ROC-325 vs. HCQ
Property | ROC-325 | HCQ |
---|---|---|
Chemical Structure | Dimeric hybrid (HCQ + lucanthone derivatives) | Monomeric 4-aminoquinoline [5] |
Autophagy Inhibition | Complete lysosomal disruption at 1–5 µM | Partial inhibition even at 10–50 µM [1] |
Cancer Cell Selectivity | 10-fold selectivity for AML over normal CD34+ progenitors [1] | Minimal selectivity; toxic to normal cells |
In Vivo Efficacy | Superior tumor growth inhibition in RCC xenografts vs. HCQ [4] [8] | Modest single-agent activity |
Preclinical studies validate ROC-325’s therapeutic potential:
Table 4: Preclinical Efficacy Profile of ROC-325
Disease Model | Key Findings | Molecular Effects |
---|---|---|
AML Xenografts | 50% survival extension with ROC-325 + AZA vs. controls [1] | ↑ LC3B, ↑ p62, ↓ autophagic flux |
Renal Cell Carcinoma | Tumor growth inhibition >70% at 50 mg/kg (oral) [8] | ATG5/ATG7-dependent apoptosis |
Experimental FSGS | Reduced glomerulosclerosis and podocyte injury [6] | Normalization of LC3-II/I ratio |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: